molecular formula C10H11BrO B13676059 1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene

1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene

Cat. No.: B13676059
M. Wt: 227.10 g/mol
InChI Key: STDPSMQEGSBCSX-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene is an organic compound with the molecular formula C10H11BrO It is a derivative of benzene, featuring a bromine atom, a methoxyvinyl group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-methoxyvinyl)-2-methylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Oxidation Reactions: The methoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.

Major Products:

    Substitution: 4-(1-methoxyvinyl)-2-methylphenol, 4-(1-methoxyvinyl)-2-methylaniline.

    Oxidation: 4-(1-methoxyvinyl)-2-methylbenzaldehyde, 4-(1-methoxyvinyl)-2-methylbenzoic acid.

    Reduction: 4-(1-methoxyvinyl)-2-methylbenzene.

Scientific Research Applications

1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and methoxyvinyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis, biological studies, or therapeutic development.

Comparison with Similar Compounds

    1-Bromo-4-methoxybenzene: Lacks the methoxyvinyl and methyl groups, resulting in different reactivity and applications.

    4-Bromo-2-methylphenol: Contains a hydroxyl group instead of a methoxyvinyl group, leading to distinct chemical properties.

    1-Bromo-2-methyl-4-nitrobenzene:

Uniqueness: 1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene is unique due to the presence of both a bromine atom and a methoxyvinyl group on the benzene ring. This combination imparts specific chemical properties, making it valuable for targeted applications in synthesis, research, and industry.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-bromo-4-(1-methoxyethenyl)-2-methylbenzene

InChI

InChI=1S/C10H11BrO/c1-7-6-9(8(2)12-3)4-5-10(7)11/h4-6H,2H2,1,3H3

InChI Key

STDPSMQEGSBCSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=C)OC)Br

Origin of Product

United States

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